1-(Imidazo[1,2-a]pyridin-3-yl)ethanone
Overview
Description
“1-(Imidazo[1,2-a]pyridin-3-yl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Other methods involve the use of specific reagents that are difficult to source, which significantly reduces the practical value of the proposed methods .
Molecular Structure Analysis
The molecular structure of “1-(Imidazo[1,2-a]pyridin-3-yl)ethanone” includes an imidazole ring, which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Scientific Research Applications
Bioactive Tri-Substituted-Condensed-Imidazopyridines Synthesis
The compound 1-(2-methyl-8-aryl-substitued-imidazo[1,2-α]pyridin-3-yl)ethan-1-one has been synthesized as part of a novel bioactive tri-substituted-condensed-imidazopyridines. These compounds, including a specific derivative 1-(2-Methyl-8-naphthalen-1-yl-imidazo [1,2-α]pyridine-3-yl)-ethanone (compound 3f), have shown significant inhibitory activity against snake venom Phospholipase A2. This suggests potential therapeutic applications in treating snake venom poisoning (Anilkumar et al., 2015).
Synthesis of Imidazopyridine-fused Chromones
The synthesis of a heterocyclic scaffold that combines imidazo[1,2-a]pyridine with substituted chromone has been achieved. This compound was synthesized using a one-pot procedure, which is indicative of its potential in streamlined pharmaceutical manufacturing processes (Costa & Proença, 2011).
Regiospecific Synthesis
3-Substituted imidazo[1,2-a]pyridines and related compounds have been synthesized regiospecifically. These compounds are significant due to their yields of 35-92%, indicating efficient production methods, which could be beneficial for large-scale pharmaceutical applications (Katritzky et al., 2003).
Antifungal Activity
Certain derivatives of imidazo[1,2-a]pyridine, like (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone, have been synthesized and tested for antifungal activity. These compounds showed moderate activity against strains of Candida species, indicating potential use in antifungal medications (Mamolo et al., 2003).
Fluorescent Probes for Mercury Ion
Some imidazo[1,2-a]pyridine derivatives have been found effective as fluorescent probes for mercury ion detection both in acetonitrile and buffered aqueous solutions. This highlights their potential in environmental monitoring and industrial applications (Shao et al., 2011).
Potential Therapeutic Agents
The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry. This includes its use in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic applications. It has been represented in various marketed preparations, suggesting its wide therapeutic potential (Deep et al., 2016).
properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-6-10-9-4-2-3-5-11(8)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIYJQYRNBCBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577331 | |
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone | |
CAS RN |
29096-64-8 | |
Record name | 3-Acetylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29096-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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